molecular formula C18H16N2O4S2 B2392749 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1798490-51-3

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2392749
CAS RN: 1798490-51-3
M. Wt: 388.46
InChI Key: UXSGKHPFKDOUTJ-UHFFFAOYSA-N
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Description

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound with the molecular formula C15H13N3O2S2 . It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules . The compound is available for purchase from certain chemical suppliers.


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: “InChI=1S/C15H13N3O2S2/c19-22(20,14-3-1-5-16-11-14)18-9-12-7-13(10-17-8-12)15-4-2-6-21-15/h1-8,10-11,18H,9H2” and the Canonical SMILES string: "C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3" . These strings provide a standard way to encode the compound’s molecular structure and can be used to generate 2D or 3D representations of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.4 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 5. The Exact Mass and Monoisotopic Mass of the compound are 331.04491901 g/mol. The Topological Polar Surface Area of the compound is 109 Ų. The compound has a Heavy Atom Count of 22 and a Complexity of 452 .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This compound, with its unique structure, could potentially contribute to these developments.

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-26(22,16-1-2-17-18(8-16)24-5-4-23-17)20-10-13-7-15(11-19-9-13)14-3-6-25-12-14/h1-3,6-9,11-12,20H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGKHPFKDOUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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